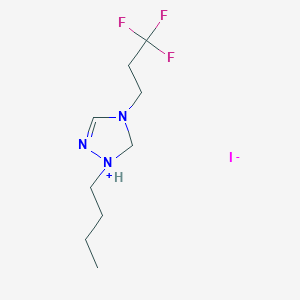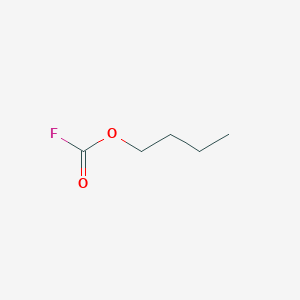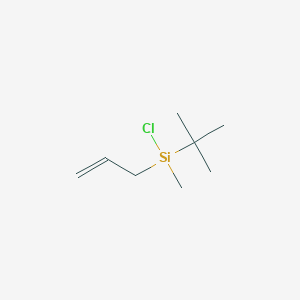
1-Butyl-4-(3,3,3-trifluoropropyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-4-(3,3,3-trifluoropropyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide is a quaternary ammonium salt belonging to the class of 1,2,4-triazolium compounds This compound is characterized by the presence of a butyl group, a trifluoropropyl group, and an iodide ion
Vorbereitungsmethoden
The synthesis of 1-Butyl-4-(3,3,3-trifluoropropyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide typically involves the quaternization of 1-butyl-4-(3,3,3-trifluoropropyl)-1,2,4-triazole with an iodide source. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
1-Butyl-4-(3,3,3-trifluoropropyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles, leading to the formation of different triazolium salts.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Addition Reactions: The triazolium ring can undergo addition reactions with electrophiles or nucleophiles.
Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Butyl-4-(3,3,3-trifluoropropyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide has several scientific research applications:
Chemistry: It is used as an ionic liquid in various chemical reactions and processes due to its unique properties, such as low volatility and high thermal stability.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and its potential as a bioactive agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or as a component in pharmaceutical formulations.
Industry: It is utilized in industrial processes, such as catalysis and material synthesis, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1-Butyl-4-(3,3,3-trifluoropropyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide involves its interaction with molecular targets and pathways. The triazolium ring can interact with various enzymes and receptors, potentially modulating their activity. The trifluoropropyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Vergleich Mit ähnlichen Verbindungen
1-Butyl-4-(3,3,3-trifluoropropyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium iodide can be compared with other similar compounds, such as:
1-Butyl-4-(3,3,3-trifluoropropyl)-1H-1,2,4-triazole: Lacks the quaternary ammonium group, resulting in different chemical properties and reactivity.
1-Butyl-4-(3,3,3-trifluoropropyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium chloride: Similar structure but with a chloride ion instead of an iodide ion, which may affect its solubility and reactivity.
1-Butyl-4-(3,3,3-trifluoropropyl)-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide: Another similar compound with a bromide ion, which can also influence its chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the iodide ion, which can impart distinct properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
490024-66-3 |
|---|---|
Molekularformel |
C9H17F3IN3 |
Molekulargewicht |
351.15 g/mol |
IUPAC-Name |
1-butyl-4-(3,3,3-trifluoropropyl)-1,5-dihydro-1,2,4-triazol-1-ium;iodide |
InChI |
InChI=1S/C9H16F3N3.HI/c1-2-3-5-15-8-14(7-13-15)6-4-9(10,11)12;/h7H,2-6,8H2,1H3;1H |
InChI-Schlüssel |
VKPKEGOWRUNAPX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[NH+]1CN(C=N1)CCC(F)(F)F.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[2-(Naphthalen-2-yl)quinolin-4-yl]amino}phenol](/img/structure/B14249512.png)


![3-({3-[(2-Ethylhexyl)oxy]-3-oxopropyl}sulfanyl)propanoic acid](/img/structure/B14249535.png)
![11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecan-1-ol](/img/structure/B14249537.png)
![3H-Pyrazolo[3,4-c]isoquinoline, 3-(phenylmethoxy)-](/img/structure/B14249544.png)
![4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]-2-fluoropyridine](/img/structure/B14249568.png)
![4-({1-[2-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)ethyl]-2,3,4,5,6-pentafluorocyclohexa-2,4-dien-1-yl}oxy)-4-oxobutanoate](/img/structure/B14249569.png)

![5-thia-1,10-diazatricyclo[6.3.0.02,6]undeca-2,6,8,10-tetraene](/img/structure/B14249576.png)




